Fertirelin

Description

analog of luteinizing hormone releasing factor; more potent than LHFSHRH; RN given is for releasing factor from pig; RN given refers to parent cpd

See also: this compound Acetate (active moiety of).

Structure

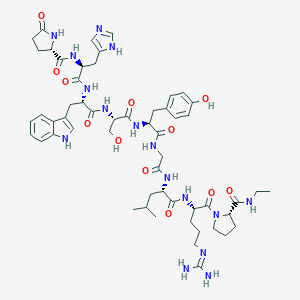

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCPIBPDYFLAAX-YTAGXALCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66002-66-2 (acetate) | |

| Record name | Fertirelin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8057728 | |

| Record name | Fertirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38234-21-8 | |

| Record name | Fertirelin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fertirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Des-gly10-luteinizing hormone releasinghormone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Downstream Signaling Pathways Activated by Fertirelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of the reproductive axis. As a GnRH agonist, it binds to and activates GnRH receptors (GnRHR) on pituitary gonadotrophs, initiating a complex cascade of intracellular signaling events.[1] This activation ultimately leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are central to regulating gonadal function. A thorough understanding of the downstream signaling pathways elicited by this compound is crucial for its therapeutic application and for the development of novel modulators of the reproductive system.

This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound primarily activates the Gαq/11 protein. This initiates a canonical signaling cascade involving Phospholipase C (PLC), which in turn leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers trigger a biphasic cellular response: a rapid increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC). Subsequently, these events converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).

Phospholipase C (PLC) Activation and Inositol Phosphate Accumulation

The activation of PLC by the this compound-bound GnRHR leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. The accumulation of inositol phosphates serves as a direct measure of PLC activity.

Quantitative Data on GnRH Agonist-Induced Inositol Phosphate Accumulation

While specific data for this compound is limited, studies on the closely related GnRH superagonist Triptorelin provide valuable insights into the expected dose-dependent activation of PLC.

| Agonist | Cell Line | Parameter | Value |

| Triptorelin | SVCT-2 (stably transfected with GnRH receptor) | IC50 for growth inhibition (related to IP production) | ~0.3 nM |

Note: This data provides an indication of the potency of a similar GnRH superagonist in activating downstream signaling.

Intracellular Calcium Mobilization

The IP3-mediated release of calcium from intracellular stores constitutes the initial, rapid phase of the calcium signal. This is followed by a sustained phase of calcium influx from the extracellular environment through voltage-sensitive calcium channels. This biphasic calcium response is a hallmark of GnRH receptor activation and is critical for gonadotropin secretion.

Quantitative Data on GnRH Agonist-Induced Intracellular Calcium Response

Data from studies on GnRH agonists in pituitary gonadotrophs illustrate the typical concentration-dependent effect on intracellular calcium levels.

| Agonist | Cell Type | Parameter | Concentration Range | Observed Effect |

| GnRH | Pituitary Gonadotrophs | [Ca2+]i | 0.1 - 10 nM | Regular, oscillatory Ca2+ transients |

| GnRH | Pituitary Gonadotrophs | [Ca2+]i | 100 nM | Biphasic elevation of [Ca2+]i |

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK/ERK) Activation

The increase in intracellular calcium and the production of DAG synergistically activate various isoforms of Protein Kinase C. Activated PKC, along with other signaling intermediates, leads to the phosphorylation and activation of the MAPK cascade. The ERK1/2 pathway is a key downstream effector of GnRH receptor signaling, playing a crucial role in the transcriptional regulation of gonadotropin subunit genes. The activation of ERK is characterized by its phosphorylation, which can be quantified relative to the total amount of ERK protein.

Quantitative Data on GnRH Agonist-Induced ERK Phosphorylation

Time-course studies of GnRH-induced ERK phosphorylation in gonadotrope cells reveal a rapid and transient activation profile.

| Agonist | Cell Line | Time Point | Fold Increase in pERK/total ERK |

| GnRH | LβT2 | 5 min | Peak activation |

| GnRH | LβT2 | 15 min | ~50% of peak |

| GnRH | LβT2 | 30 min | Return to near baseline |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Downstream signaling pathways activated by this compound.

Caption: Experimental workflows for key signaling assays.

Detailed Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of PLC activation.

Materials:

-

Cell line expressing GnRH receptor (e.g., αT3-1, LβT2, or transfected HEK293 cells)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Stimulation buffer

-

Lithium Chloride (LiCl)

-

This compound

-

IP-One Gq HTRF Assay Kit (or similar)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture until they reach 80-90% confluency.

-

Cell Stimulation:

-

Remove the culture medium and gently wash the cells once with PBS.

-

Add stimulation buffer containing LiCl to each well to inhibit inositol monophosphatase.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the appropriate wells. Include a negative control (buffer only) and a positive control (a known Gq agonist).

-

Incubate the plate for the desired time (e.g., 30-60 minutes) at 37°C.

-

-

Lysis and Detection:

-

Add the HTRF lysis buffer containing the IP1-d2 conjugate to all wells.

-

Add the HTRF lysis buffer containing the anti-IP1 antibody-Cryptate to all wells.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for emission from the donor and acceptor fluorophores.

-

Data Analysis: Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve. Plot the IP1 concentration against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Intracellular Calcium Imaging with Fluo-4 AM

This protocol describes the measurement of changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)

-

Fluo-4 AM

-

Pluronic F-127

-

This compound

-

Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm) and a camera for time-lapse imaging.

Procedure:

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in physiological salt solution. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with the physiological salt solution.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with the physiological salt solution to remove excess dye.

-

Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Mount the coverslip or plate on the microscope stage.

-

Acquire a baseline fluorescence signal for a few minutes before adding the stimulus.

-

Add a solution of this compound at the desired concentration to the cells.

-

Record the fluorescence intensity over time using time-lapse imaging.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

Normalize the fluorescence signal (F) to the baseline fluorescence (F0) to obtain the change in fluorescence (F/F0).

-

Plot the change in fluorescence over time to visualize the calcium transient. The peak amplitude and the duration of the calcium response can be quantified.

-

Western Blot for Phosphorylated ERK (pERK)

This protocol details the detection and quantification of phosphorylated ERK1/2 relative to total ERK1/2 levels.[2][3][4][5]

Materials:

-

Cell culture reagents

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations or for different time points.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody, following the same immunoblotting and detection steps.

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against time or this compound concentration.

Conclusion

This compound activates a well-defined set of downstream signaling pathways, primarily through the Gαq/11-PLC-IP3/DAG axis, leading to increased intracellular calcium, PKC activation, and subsequent stimulation of the MAPK/ERK cascade. These pathways are integral to the physiological response to this compound, culminating in the synthesis and release of LH and FSH. The experimental protocols provided in this guide offer robust methods for the quantitative analysis of these signaling events, which is essential for both basic research and the clinical development of GnRH analogues. Further research to delineate the specific kinetics and dose-response relationships of this compound in various cell types will continue to refine our understanding of its mechanism of action.

References

- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Effects of Fertirelin on Pituitary Gonadotroph Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a decapeptide that acts as a potent agonist at the GnRH receptor (GnRH-R) on pituitary gonadotrophs. By mimicking the action of endogenous GnRH, this compound stimulates the synthesis and secretion of the two primary gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are central to the regulation of reproductive processes, including follicular development, ovulation, and steroidogenesis. This technical guide provides an in-depth overview of the in vitro effects of this compound on pituitary gonadotroph cells, detailing its mechanism of action, effects on hormone secretion and gene expression, and the experimental protocols used to elucidate these effects. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide will also reference data from other GnRH agonists to illustrate the expected biological responses.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotrophs. This activation triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein-coupled receptor pathway.[1] The binding of this compound to its receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium signal is critical for the exocytosis of LH and FSH from secretory granules. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway.[2] The MAPK/ERK pathway is known to play a crucial role in the transcriptional regulation of the gonadotropin subunit genes (α-GSU, LHβ, and FSHβ).[3]

In addition to the primary Gq/11 pathway, there is evidence that the GnRH receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] The subsequent activation of protein kinase A (PKA) can also contribute to the regulation of gonadotropin gene expression and hormone secretion.

This compound signaling pathway in pituitary gonadotrophs.

Quantitative Data on Hormone Secretion

Luteinizing Hormone (LH) Secretion

An in vivo study in lactating dairy cows demonstrated a dose-dependent effect of this compound on plasma LH concentrations. Doses of 50 µg and 100 µg of this compound resulted in similar peak LH concentrations of over 5 ng/mL at 120 minutes post-injection.[4] Although this is an in vivo study, it suggests that this compound is a potent stimulator of LH release.

In vitro studies with other GnRH agonists, such as buserelin, have shown a clear dose-dependent increase in LH secretion from cultured pituitary cells.

Table 1: In Vivo Effect of this compound on Plasma LH Concentration in Dairy Cows

| Treatment Group | Peak Plasma LH Concentration (ng/mL) | Time to Peak (minutes) |

| 50 µg this compound | > 5 | 120 |

| 100 µg this compound | > 5 | 120 |

Data adapted from an in vivo study in dairy cows.

Follicle-Stimulating Hormone (FSH) Secretion

The in vitro effects of this compound on FSH secretion are expected to follow a similar dose-dependent and time-dependent pattern as LH secretion, although the magnitude of the response may differ. GnRH and its agonists are known to stimulate the release of both gonadotropins.

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the in vitro effects of this compound on pituitary gonadotroph cells.

Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells, a common model for studying the direct effects of GnRH analogs on gonadotrophs.

Materials:

-

Anterior pituitary glands (e.g., from bovine, ovine, or murine sources)

-

Hanks' Balanced Salt Solution (HBSS), sterile

-

Trypsin (0.25%)

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with antibiotics

-

Cell culture plates (e.g., 24-well or 48-well)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Aseptically collect anterior pituitary glands and place them in cold, sterile HBSS.

-

Mince the tissue into small fragments.

-

Digest the tissue fragments with trypsin and DNase I to obtain a single-cell suspension.

-

Inactivate the trypsin by adding FBS.

-

Filter the cell suspension to remove undigested tissue.

-

Centrifuge the cell suspension and resuspend the cell pellet in DMEM supplemented with FBS and antibiotics.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Plate the cells at a density of 2-5 x 10^5 viable cells/well in multi-well culture plates.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment and recovery before experimental treatments.

Hormone Secretion Assay (ELISA)

This protocol outlines the measurement of LH and FSH concentrations in the cell culture medium following treatment with this compound.

Materials:

-

Conditioned cell culture medium from this compound-treated and control wells

-

Commercially available ELISA kits for LH and FSH (specific to the species of the pituitary cells)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired concentrations in the cell culture medium.

-

After the initial cell culture period, replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired time points (e.g., for a time-course experiment).

-

Collect the culture medium from each well.

-

Centrifuge the collected medium to remove any cellular debris.

-

Store the supernatant at -20°C or -80°C until analysis.

-

Measure the concentrations of LH and FSH in the collected medium using specific and validated ELISA kits according to the manufacturer's instructions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pituitary Gonadotrophic Hormone Synthesis, Secretion, Subunit Gene Expression and Cell Structure in Normal and Follicle-Stimulating Hormone β Knockout, Follicle-Stimulating Hormone Receptor Knockout, Luteinising Hormone Receptor Knockout, Hypogonadal and Ovariectomised Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GnRH stimulates ACTH and immunoreactive beta-endorphin release from the rat pituitary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Physiological Consequences of Continuous Fertirelin Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fertirelin, a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. While its pulsatile administration is utilized to stimulate gonadotropin release, continuous long-term exposure elicits a paradoxical response, leading to profound suppression of the reproductive endocrine system. This technical guide provides an in-depth analysis of the physiological effects of sustained this compound exposure, leveraging data from analogous GnRH agonists such as leuprolide and histrelin, which share a common mechanism of action. This document summarizes quantitative hormonal and physiological data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development in this area.

Introduction

Gonadotropin-releasing hormone (GnRH) agonists, including this compound, are synthetic peptides modeled after the native GnRH decapeptide. Their primary therapeutic application in a continuous-dosing regimen is to induce a state of medical castration by downregulating the HPG axis. This is clinically relevant in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty. Continuous exposure to this compound and other GnRH agonists leads to an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare effect," followed by a sustained period of pituitary desensitization and receptor downregulation.[1][2] This results in a significant reduction in the secretion of gonadal steroids.[3] Understanding the long-term physiological sequelae of this induced hypogonadal state is critical for the safe and effective use of these compounds in chronic therapies.

Mechanism of Action: Pituitary Desensitization and Receptor Downregulation

The primary mechanism of action of continuous this compound exposure is the desensitization of the GnRH receptors (GnRHR) on the pituitary gonadotropes.[4] This process involves several key steps:

-

Initial Stimulation: Upon initial exposure, this compound binds to GnRHR, activating G-protein-coupled signaling pathways, primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), resulting in the synthesis and release of LH and FSH.

-

Receptor Uncoupling and Internalization: Continuous receptor occupancy leads to receptor phosphorylation and uncoupling from its G-protein. Mammalian GnRH receptors, which lack the typical C-terminal tail, undergo a slower internalization process compared to other G-protein-coupled receptors. However, sustained agonist binding eventually promotes receptor internalization.

-

Transcriptional Repression: Long-term exposure to GnRH agonists has been shown to decrease the concentration of GnRH receptor messenger RNA (mRNA), indicating that the reduction in receptor number is regulated at the transcriptional level.

This multi-faceted process of desensitization leads to a profound and sustained suppression of gonadotropin release, thereby inhibiting gonadal steroidogenesis.

Signaling Pathway of GnRH Receptor Desensitization

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Clinical and hormonal effects of chronic gonadotropin-releasing hormone agonist treatment in polycystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity and Kinetics of Fertirelin with Gonadotropin-Releasing Hormone (GnRH) Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a critical role in reproductive medicine, particularly in veterinary applications.[1] Its therapeutic efficacy is intrinsically linked to its interaction with the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family.[2][3] Understanding the binding affinity and kinetics of this compound with the GnRHR is paramount for optimizing its clinical use and for the development of novel GnRH analogues. This technical guide provides a comprehensive overview of the binding characteristics of this compound, details the experimental methodologies used for their determination, and elucidates the downstream signaling pathways activated upon binding.

This compound Binding Affinity and Kinetics

The interaction between this compound and the GnRH receptor is characterized by its binding affinity (how strongly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial determinants of the drug's potency and duration of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding of this compound to the GnRH receptor. It is important to note that binding parameters can vary depending on the experimental conditions, such as the cell type, membrane preparation, radioligand used, and assay temperature.

| Parameter | Value | Species | Receptor Source | Assay Method | Reference |

| Ki (Inhibition Constant) | 0.45 ± 0.05 nM | Human | CHO cells stably expressing the human GnRH receptor (CHOhGnRH) | Radioligand Competition Binding Assay ([125I]-triptorelin) | [3] |

| Parameter | Value | Species | Receptor Source | Assay Method | Reference |

| kon (Association Rate Constant) | 0.02 ± 0.004 nM⁻¹·min⁻¹ | Human | CHO cells stably expressing the human GnRH receptor (CHOhGnRH) | Radioligand Competition Association Assay | [3] |

| koff (Dissociation Rate Constant) | 0.09 ± 0.01 min⁻¹ | Human | CHO cells stably expressing the human GnRH receptor (CHOhGnRH) | Radioligand Competition Association Assay | |

| Residence Time (1/koff) | ~11.1 min | Human | CHO cells stably expressing the human GnRH receptor (CHOhGnRH) | Calculated from koff |

Experimental Protocols

The determination of binding affinity and kinetic parameters relies on sophisticated in vitro assays. The following are detailed methodologies for key experiments cited in the study of this compound-GnRHR interactions.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GnRH receptor.

Materials:

-

Receptor Source: Membrane preparations from CHO cells stably expressing the human GnRH receptor (CHOhGnRH).

-

Radioligand: [125I]-triptorelin (a high-affinity GnRH agonist).

-

Competitor: this compound.

-

Assay Buffer: 25 mM Tris-HCl, 2 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: CHOhGnRH cells are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation (15-20 µg protein), a fixed concentration of the radioligand ([125I]-triptorelin, ~0.1 nM), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The plate is incubated at 25°C for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Competition Binding Assay

References

The Synthesis and Purification of Fertirelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fertirelin, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt. As a potent agonist of the GnRH receptor, it plays a crucial role in reproductive medicine. This technical guide provides an in-depth overview of the chemical synthesis and purification methods for this compound. It details the prevalent solid-phase peptide synthesis (SPPS) strategies, including considerations for the incorporation of its characteristic N-terminal pyroglutamic acid and C-terminal ethylamide. Furthermore, this guide outlines the standard purification and characterization techniques, primarily high-performance liquid chromatography (HPLC), to ensure the production of high-purity this compound for research and therapeutic applications.

Introduction to this compound

This compound is a synthetic decapeptide that mimics the action of the natural Gonadotropin-Releasing Hormone (GnRH)[1]. Its structure, Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt, incorporates a pyroglutamic acid (pGlu) at the N-terminus and an ethylamide group at the C-terminus, which enhance its stability and potency compared to native GnRH[1]. This compound binds to GnRH receptors in the anterior pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. This biological activity makes it a valuable tool in veterinary medicine for the treatment of ovarian follicular cysts and for synchronizing ovulation[2][3]. The synthesis of high-purity this compound is essential for its safe and effective use.

Synthesis of this compound Peptide

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common approach for the synthesis of GnRH analogues like this compound.

Solid-Phase Peptide Synthesis (SPPS)

The general workflow for the SPPS of this compound involves the following key steps:

-

Resin Selection and Preparation : A suitable resin, typically a Rink Amide resin, is chosen to yield the C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Attachment : The C-terminal amino acid, Fmoc-Pro-OH, is coupled to the resin.

-

Iterative Deprotection and Coupling : The synthesis proceeds with cycles of Nα-Fmoc deprotection using a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid in the sequence.

-

Incorporation of Pyroglutamic Acid : The N-terminal pyroglutamic acid can be introduced using two main strategies:

-

Direct Coupling : Fmoc-pGlu-OH is coupled as the final amino acid in the sequence.

-

In-situ Cyclization : Fmoc-Gln(Trt)-OH is coupled, and upon cleavage and deprotection, the glutamine residue cyclizes to form pyroglutamic acid.

-

-

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

C-terminal Ethylamide Formation : The C-terminal ethylamide is typically formed by using a specific resin that yields an ethylamide upon cleavage or through solution-phase modification after cleavage.

Experimental Protocol: Fmoc-SPPS of this compound

Materials:

-

Rink Amide resin (0.5-1.0 mmol/g loading)

-

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-pGlu-OH.

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection reagent: 20% piperidine in DMF.

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Washing solvents: DMF, DCM, Methanol.

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (TIS: Triisopropylsilane).

-

Precipitation solvent: Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence in the C- to N-terminal direction.

-

Final Deprotection: After the final amino acid (Fmoc-pGlu-OH) is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification of this compound Peptide

The crude this compound peptide obtained after synthesis contains various impurities, including deletion sequences, truncated peptides, and byproducts from side-chain protecting groups. Therefore, a robust purification step is crucial to obtain high-purity this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like this compound. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

Experimental Protocol: RP-HPLC Purification of this compound

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector.

-

C18 reverse-phase preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Crude this compound peptide dissolved in Mobile Phase A.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

-

Sample Injection: Inject the dissolved crude this compound solution onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 10% to 50% B over 40 minutes.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >98%) and lyophilize to obtain the final purified this compound peptide as a white powder.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound based on standard SPPS and HPLC methods.

| Parameter | Typical Value | Method of Determination |

| Synthesis Scale | 0.1 - 1.0 mmol | Resin Loading |

| Crude Peptide Yield | 70 - 85% | Gravimetric Analysis |

| Crude Peptide Purity | 50 - 70% | Analytical RP-HPLC |

| Purified Peptide Yield | 20 - 40% (overall) | Gravimetric Analysis |

| Final Purity | ≥98% | Analytical RP-HPLC |

| Molecular Mass | 1153.3 Da (as free base) | Mass Spectrometry (ESI-MS) |

Visualizations

This compound Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound peptide.

GnRH Receptor Signaling Pathway

References

The Evolution of a Potent Gonadotrope Modulator: A Technical Guide to the Historical Development of Fertirelin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), represents a significant advancement in the field of reproductive medicine, particularly in veterinary applications. As a potent GnRH agonist, this compound has been instrumental in the management of reproductive cycles and the treatment of fertility disorders in livestock. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, synthesis, mechanism of action, and the key experimental findings that have defined its pharmacological profile.

Historical Development and Discovery

The journey to develop potent GnRH analogues like this compound began with the elucidation of the native GnRH structure, a decapeptide, in the early 1970s. This discovery opened the door for synthetic modifications aimed at increasing potency and duration of action. This compound, chemically known as (des-Gly10)(Pro9-ethylamide)-LH-RH, emerged from this wave of research. One of the earliest reports on the in vivo activity of this analogue was published in 1974, demonstrating its potent luteinizing hormone (LH) and follicle-stimulating hormone (FSH) releasing capabilities in rats.[1] It was first introduced for veterinary use in Japan in 1981 for the treatment of ovarian follicular cysts in cattle.

The primary motivation for developing synthetic GnRH analogues was to overcome the short half-life of the native hormone. The key structural modifications in this compound that confer its enhanced potency and stability are the substitution of the C-terminal glycine amide with an ethylamide group and the deletion of the tenth amino acid, glycine. These changes make the molecule more resistant to degradation by peptidases.

Physicochemical Properties and Structure

This compound is a nonapeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt. Its molecular formula is C55H76N16O12, and it has a molecular weight of approximately 1153.3 g/mol . The ethylamide substitution at the C-terminus is a critical feature that enhances its biological activity compared to the native GnRH.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotroph cells. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.

Upon binding of this compound, the following signaling cascade is initiated:

-

Activation of Gαq/11: The activated GnRH receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.

-

MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 pathways.

-

Gene Transcription and Hormone Secretion: These signaling pathways converge to stimulate the transcription of the common α-subunit and the specific β-subunits of LH and FSH, leading to their synthesis and subsequent secretion from the gonadotrophs.

References

The Biological Activity of Fertirelin in Non-Mammalian Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the anterior pituitary. While its application in mammalian reproductive management is well-documented, its biological activity and utility in non-mammalian species present a compelling area of research and application, particularly in aquaculture, conservation breeding of amphibians and reptiles, and avian reproductive control. This technical guide provides an in-depth overview of the known biological effects of this compound and other GnRH agonists in fish, amphibians, reptiles, and birds, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Disclaimer: Research specifically investigating this compound in many non-mammalian species is limited. Therefore, this guide also incorporates data from studies on other potent GnRH agonists to provide a broader understanding of the potential applications and mechanisms of action.

Mechanism of Action of GnRH Agonists

This compound and other GnRH agonists mimic the action of endogenous GnRH.[1] They bind to GnRH receptors on pituitary gonadotrophs, triggering a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.[2][3] These gonadotropins then act on the gonads to stimulate steroidogenesis and gamete development and release.

Signaling Pathway

The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the gonadotrope cell membrane initiates several intracellular signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.

Biological Activity in Fish

The use of GnRH agonists is a cornerstone of induced spawning in aquaculture for numerous fish species, overcoming reproductive dysfunction in captivity.[4] These compounds are often used in combination with a dopamine antagonist (e.g., domperidone) in cyprinids, as dopamine inhibits GnRH release.[5]

Quantitative Data

The following table summarizes the effects of GnRH agonists in various fish species. It is important to note the variability in dosages and responses, which are species-specific and depend on the maturity of the broodstock.

| Species | GnRH Agonist (Trade Name) | Dosage | Dopamine Antagonist | Key Outcomes | Reference |

| Common Carp (Cyprinus carpio) | GnRHa | 10 µg/kg | Domperidone (5 mg/kg) | 90% ovulation rate with two injections. | |

| Siban Fish (Cyclocheilichthys apogon) | sGnRHa + Domperidone (Ovaprim) | 0.7 ml/kg | Included in Ovaprim | Latency: ~7 hrs; Fertilization: 93.3%; Hatching: 82.3% | |

| Seurukan Fish (Osteochilus vittatus) | sGnRHa + Domperidone (Ovaprim) | 0.5 ml/kg | Included in Ovaprim | Latency: 7 hrs; Fertilization: 93.3%; Hatching: 82.3% | |

| Atlantic Bluefin Tuna (Thunnus thynnus) | GnRHa implant | 525 ± 166 µ g/implant/day (in vitro) | Not used | Successful induction of final oocyte maturation, ovulation, and spermiation. |

Experimental Protocols

-

Broodstock Selection: Select sexually mature and healthy broodfish. Female readiness can be assessed by the presence of large, yolky oocytes, and male readiness by the release of milt upon gentle abdominal pressure.

-

Dosage Calculation: Calculate the required hormone volume based on the body weight of the fish and the recommended dosage for the species.

-

Hormone Preparation: If using a lyophilized form of this compound, reconstitute it in a sterile saline solution (0.9% NaCl) to the desired concentration. Commercial preparations like Ovaprim are ready to use.

-

Injection: Anesthetize the fish to reduce stress and handling injury. Administer the hormone via intramuscular (IM) injection, typically in the dorsal musculature, or intraperitoneal (IP) injection near the pelvic fins. For some species, a priming dose (10-20% of the total dose) is given, followed by a resolving dose (80-90%) several hours later.

-

Spawning and Fertilization: Place the injected fish in spawning tanks. Monitor for signs of ovulation (for females) and spermiation (for males). Once ovulation occurs, eggs can be stripped and fertilized with milt from spermiating males.

Biological Activity in Amphibians

GnRH agonists are crucial tools for the captive breeding of endangered amphibian species, where natural reproduction may be challenging to stimulate.

Quantitative Data

The following table presents data on the effects of GnRH agonists in amphibians.

| Species | GnRH Agonist | Dosage | Key Outcomes | Reference |

| Northern Leopard Frog (Lithobates pipiens) | GnRH-A | 0.4 µg/g | In combination with metoclopramide (10 µg/g), induced egg production in 100% of females. | |

| Puerto Rican Coqui Frog (Eleutherodactylus coqui) | des-Gly, D-Ala LHRH ethylamide | 20 µ g/female | Successful induction of ovulation for in vitro fertilization. | |

| European Tree Frog (Hyla arborea) | Not specified | Not specified | Successful breeding with 200-800 eggs per female and 60-90% metamorphosis rate. |

Experimental Protocols

-

Animal Selection: Select gravid females with visible eggs through the ventral body wall and sexually mature males.

-

Hormone Administration: Inject the female with the calculated dose of this compound or another GnRH agonist subcutaneously into the dorsal lymph sac.

-

Ovulation and Egg Collection: Place the injected female in a container with a small amount of water. Ovulation typically occurs within 24-48 hours. Eggs are collected as they are laid.

-

Sperm Preparation: Euthanize a male frog and dissect the testes. Macerate the testes in a sperm dilution buffer (e.g., 10% Steinberg's solution) to release sperm.

-

In Vitro Fertilization: Pipette the sperm suspension over the freshly laid eggs in a petri dish. After a few minutes, flood the eggs with water or a suitable buffer to activate the sperm and initiate fertilization.

-

Incubation: Incubate the fertilized eggs at an appropriate temperature and monitor for embryonic development.

Biological Activity in Reptiles

The use of GnRH agonists in reptiles is less common and not as well-documented as in fish and amphibians. Research has primarily focused on reproductive suppression for managing captive populations rather than inducing breeding.

Quantitative Data

Data on the use of this compound in reptiles is scarce. The following table includes data for other GnRH agonists.

| Species | GnRH Agonist | Dosage | Key Outcomes | Reference |

| Pond Slider (Trachemys scripta) | Deslorelin acetate implant | 4.7 mg (single or double implant) | No significant effect on suppressing reproductive activity was observed. | |

| Green Iguana (Iguana iguana) | GnRH agonist implant | Not specified | Temporary suppression of the reproductive endocrine system in females. |

Experimental Design Considerations for Reptiles

Due to the diversity in reproductive strategies and physiology among reptiles, species-specific approaches are crucial.

-

Species-Specific Biology: Consider the natural reproductive cycle, including seasonality and environmental cues, when designing hormonal studies.

-

Dosage and Delivery: The optimal dosage and delivery method (e.g., injection, implant) for this compound would need to be determined empirically for each species. Slow-release implants may be beneficial for species with prolonged reproductive cycles.

-

Endpoint Measurement: Key parameters to measure include changes in plasma sex steroid levels (testosterone, estradiol), follicular development (via ultrasonography), and observable reproductive behaviors.

Biological Activity in Birds

In avian species, GnRH agonists have been explored for both inducing and suppressing reproductive activity, with applications in poultry production and the management of reproductive disorders in pet birds.

Quantitative Data

Specific data for this compound in birds is limited. The table below shows results for other GnRH agonists.

| Species | GnRH Agonist | Dosage | Key Outcomes | Reference |

| Rabbit Does (as a mammalian model for induced ovulators) | Buserelin | 0.8 µg (IM) or 16 µg (intravaginal) | Both routes induced LH peaks and high kindling rates (82-85%). | |

| Rabbit Does | Serum Gonadotropin (eCG) | 25 IU | Increased FSH, LH, and progesterone levels. |

Experimental Protocols

-

Hen Selection: Select hens in their reproductive prime with regular egg-laying cycles.

-

Hormone Administration: Administer this compound via intramuscular injection. The dosage and timing relative to the expected time of ovulation need to be optimized.

-

Monitoring Ovulation: Ovulation can be confirmed by monitoring egg-laying patterns or through techniques like abdominal palpation or ultrasonography.

-

Artificial Insemination: If required, artificial insemination can be performed following hormone-induced ovulation to synchronize fertilization.

Conclusion

This compound, as a potent GnRH agonist, holds significant potential for the management of reproduction in a wide range of non-mammalian species. While its application in aquaculture is becoming more established, its utility in amphibians, reptiles, and birds is an area that warrants further investigation. The quantitative data and experimental protocols outlined in this guide, though often based on other GnRH agonists due to a lack of this compound-specific research, provide a solid foundation for researchers, scientists, and drug development professionals to design and execute studies aimed at harnessing the biological activity of this compound in these diverse vertebrate groups. Future research should focus on establishing optimal dosages, administration protocols, and elucidating the species-specific responses to this compound to fully realize its potential in conservation, aquaculture, and veterinary medicine.

References

- 1. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]

- 2. Effect of gonadotropin-releasing hormone on gonadotropin biosynthesis in pituitaries of the frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways regulating pituitary functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of gonadotropin stimulation protocols for in vitro embryo production in prepubertal Mediterranean water buffalo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbiotech.com [ijbiotech.com]

Methodological & Application

Fertirelin Acetate Protocol for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin acetate is a synthetic analogue of gonadotropin-releasing hormone (GnRH) and is a potent GnRH receptor agonist.[1][2] In veterinary medicine, it has been used to treat ovarian follicular cysts in cattle.[1][2] In the context of in vivo rodent studies, this compound acetate serves as a valuable tool for investigating the hypothalamic-pituitary-gonadal (HPG) axis, reproductive physiology, and related disorders. Its mechanism of action involves binding to GnRH receptors on pituitary gonadotrophs, which initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, prolonged exposure leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release. This biphasic action allows for its use in various experimental paradigms, including superovulation induction, estrous cycle synchronization, and the study of hormonal regulation and puberty.

These application notes provide detailed protocols for the use of this compound acetate in in vivo rodent studies, supported by quantitative data and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: GnRH Receptor Signaling

This compound acetate, as a GnRH agonist, mimics the action of endogenous GnRH by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on the surface of pituitary gonadotrope cells. This binding event triggers a cascade of intracellular signaling pathways, primarily through the Gαq/11 protein subunit. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events converge to stimulate the synthesis and secretion of LH and FSH.

References

Application Notes and Protocols for Fertirelin in Dairy Cattle Ovulation Synchronization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in the reproductive management of dairy cattle.[1] Its primary application is in the synchronization of ovulation, enabling fixed-time artificial insemination (FTAI) and improving reproductive efficiency in dairy herds.[2][3] These notes provide an in-depth overview of this compound's mechanism of action, detailed protocols for its use in ovulation synchronization, and a summary of efficacy data from various studies.

Mechanism of Action: GnRH Receptor Signaling

Upon binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs, this compound initiates a cascade of intracellular signaling events. This process ultimately leads to the synthesis and release of LH and FSH. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately results in the transcription of gonadotropin subunit genes and the secretion of LH and FSH.

References

Fertirelin Administration for Inducing Superovulation in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superovulation, the induction of a supraphysiological number of oocytes, is a critical technique in murine-assisted reproductive technologies, including transgenesis, cryopreservation, and in vitro fertilization. The conventional method typically involves the administration of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG). Fertirelin, a synthetic agonist of gonadotropin-releasing hormone (GnRH), presents an alternative or adjunctive approach to standard superovulation protocols. As a GnRH agonist, this compound stimulates the endogenous release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which can enhance follicular development and oocyte maturation. These application notes provide detailed protocols for the use of this compound in inducing superovulation in mice, summarize quantitative data on its efficacy, and describe the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative outcomes of superovulation protocols utilizing this compound Acetate (FA) and compare them with standard gonadotropin-based methods. It is important to note that responses to superovulation can be strain-dependent.[1][2]

Table 1: Oocyte Yield Following this compound Acetate (FA) Administration in Mice

| This compound Acetate (FA) Dose (µ g/mouse , 5 administrations) | Mean Number of Ovulated Eggs (± SD) |

| 0 (Control) | 12.9 ± 5.9 |

| 0.001 | 14.3 ± 5.5 |

| 0.01 | 18.9 ± 6.4 |

| 0.025 | 22.6 ± 7.3 |

| 0.05 | 20.1 ± 5.5 |

| 0.1 | 19.8 ± 4.9 |

| 0.5 | 18.5 ± 5.1* |

| 1.0 | 15.4 ± 4.8 |

*p<0.05 compared to the control group. Data adapted from Nariai et al., 2005.

Table 2: Comparative Oocyte Yield in Common Mouse Strains Using Standard PMSG/hCG Superovulation

| Mouse Strain | Optimal Age/Weight | PMSG Dose (IU) | hCG Dose (IU) | Mean Total Oocytes per Female (± SEM) |

| C57BL/6NHsd | ≤ 14.2 g | 5 | 5 | ~37 |

| B6(Cg)-Tyrc-2J/J | 10 - 13.7 g | 2.5 | 5 | ~32 |

| B6D2F1/Hsd | 6.0 - 9.9 g | 5 | 5 | ~30.6 |

| FVB/NHsd | 14.5 - 16.4 g | 5 | 5 | ~14.4 |

| BALB/cAnNCr | ≤ 14.8 g | 5 | 5 | Data not specified |

| Crl:CD1(ICR) | ≥ 23.5 g | 5 | 5 | Data not specified |

Data adapted from Byers et al., 2012.[1] Note that these are results from a standard PMSG/hCG protocol and serve as a reference for expected yields with conventional methods.

Experimental Protocols

Protocol 1: Superovulation Induction using this compound Acetate (FA) and hCG

This protocol is based on the findings of Nariai et al. (2005) to determine the optimal dose of this compound Acetate for superovulation.

Materials:

-

This compound Acetate (FA)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile 0.9% saline or phosphate-buffered saline (PBS)

-

Syringes (1 mL) with 27-30 gauge needles

-

Female mice (sexually mature, specific strain as required)

Procedure:

-

Animal Preparation: Use female mice of the desired strain and age/weight. House animals under controlled lighting conditions (e.g., 12-hour light/dark cycle).

-

Hormone Preparation:

-

Reconstitute hCG in sterile saline to a concentration of 50 IU/mL.

-

Prepare serial dilutions of this compound Acetate in sterile saline to achieve the desired final concentrations for injection (e.g., 0.001 µg to 1.0 µg per 0.1 mL).

-

-

Administration Schedule:

-

Day 0 (17:00): Administer 5 IU of hCG via subcutaneous (SC) injection.

-

Day 0 (22:00) onwards: Administer the designated dose of this compound Acetate via subcutaneous (SC) injection. Repeat the FA injection every 4 hours for a total of five administrations.

-

Day 2 (17:00): Administer a final dose of 5 IU of hCG via subcutaneous (SC) injection to induce ovulation.

-

-

Oocyte Recovery:

-

Euthanize mice by an approved method approximately 14-17 hours after the final hCG injection.

-

Dissect the oviducts and place them in a suitable collection medium.

-

Rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.

-

Count the number of oocytes under a dissecting microscope.

-

Protocol 2: GnRH Agonist Pre-treatment followed by Standard Superovulation

This protocol involves the administration of a GnRH agonist prior to a conventional PMSG and hCG regimen to potentially enhance oocyte yield and maturation.

Materials:

-

This compound (or other GnRH agonist)

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile 0.9% saline or PBS

-

Syringes (1 mL) with 27-30 gauge needles

-

Female mice (e.g., BALB/c, 3 months old, 25-30g)

Procedure:

-

Animal Preparation: Acclimate female mice to the housing conditions.

-

Hormone Preparation:

-

Reconstitute this compound, PMSG, and hCG in sterile saline to the desired concentrations.

-

-

Administration Schedule:

-

Day 0: Administer this compound (e.g., 20 mg/kg) via intramuscular (i.m.) injection.

-

Day 1: 24 hours after this compound administration, inject 5 IU of PMSG intraperitoneally (i.p.).

-

Day 3: 48 hours after the PMSG injection, administer 5 IU of hCG i.p. to trigger ovulation.

-

-

Oocyte Recovery:

-

Approximately 13 hours after the hCG injection, euthanize the mice and collect the oocytes from the oviducts as described in Protocol 1.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Pituitary Gonadotrophs

This compound, as a GnRH agonist, binds to GnRH receptors on the surface of pituitary gonadotroph cells. This interaction initiates a signaling cascade that leads to the synthesis and release of FSH and LH.

Caption: this compound signaling cascade in pituitary gonadotrophs.

Experimental Workflow for this compound-Induced Superovulation

The following diagram illustrates the key steps in a typical experimental workflow for inducing superovulation in mice using this compound.

Caption: Workflow for this compound-based superovulation in mice.

Considerations and Potential Adverse Effects

-

Strain Variability: The response to superovulation protocols can vary significantly between different mouse strains.[1][2] It is recommended to optimize the protocol for the specific strain being used.

-

Age and Weight: The age and weight of the female mice can impact the oocyte yield and quality. Younger, pre-pubertal mice often respond more robustly to superovulation protocols.

-

Hormone Quality and Handling: The potency of hormonal preparations can affect outcomes. Proper storage and handling of this compound, PMSG, and hCG are crucial.

-

Potential for Ovarian Hyperstimulation Syndrome (OHSS): While less common in mice than in humans, high doses of gonadotropins can lead to an exaggerated ovarian response. Using a GnRH agonist like this compound to trigger ovulation may reduce the risk of OHSS compared to using high doses of hCG.

-

Embryo Development: Some studies have suggested that superovulation protocols can have adverse effects on pre- and post-implantation embryo development. This may be a consideration for studies where embryo viability is a critical endpoint.

-

Behavioral Effects: Chronic administration of GnRH agonists has been shown to have sex-dependent effects on behavior in mice. While the short-term administration for superovulation is unlikely to have long-lasting behavioral consequences, it is a factor to be aware of.

References

Application Notes and Protocols for In Vitro Studies of Fertirelin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fertirelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH) and is utilized in research to study the hypothalamic-pituitary-gonadal axis.[1] Like the endogenous GnRH, this compound acts as an agonist on the GnRH receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotrope cells.[2][3] Initial binding stimulates the synthesis and secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] However, prolonged exposure leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release. This dual action makes this compound a valuable tool for studying reproductive endocrinology and for potential therapeutic applications in hormone-dependent conditions. These protocols outline the in vitro methodologies to investigate the cellular and molecular effects of this compound.

This compound (GnRH Receptor) Signaling Pathway

This compound binding to the GnRH receptor (GnRHR) primarily activates the Gαq/11 protein subunit. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events converge on the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which in turn activate transcription factors to regulate the expression of gonadotropin subunit genes (CGA for the α-subunit, LHB for the β-subunit of LH, and FSHB for the β-subunit of FSH). The elevation in intracellular calcium is also a critical signal for the secretion of stored LH and FSH.

References

Preparing Fertirelin Acetate Stock Solutions for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fertirelin acetate, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical tool in reproductive biology and related therapeutic research.[1][2][3][4][5] Proper preparation of stock solutions is paramount to ensure experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound acetate stock solutions for research applications.

Chemical and Physical Properties

This compound acetate is a potent luteinizing hormone-releasing hormone (LHRH) agonist. As a nonapeptide, its activity is highly dependent on its structural integrity.

| Property | Value |

| Chemical Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| CAS Number | 66002-66-2 |

| Molecular Formula | C₅₅H₇₄N₁₆O₁₃ (acetate form may vary, e.g., C₅₇H₈₀N₁₆O₁₄) |

| Molecular Weight | ~1153.3 g/mol (free base), ~1213.37 g/mol (acetate) |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

Solubility and Stability

Proper dissolution and storage are critical for maintaining the biological activity of this compound acetate.

| Parameter | Recommendation |

| Recommended Solvents | Sterile, deionized water; Phosphate-Buffered Saline (PBS) |

| Solubility in Water | It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H₂O at a concentration of not less than 100 µg/ml, which can then be further diluted. |

| Solubility in PBS | 50 mg/mL (43.35 mM); may require sonication for clear solution. |

| Storage of Lyophilized Powder | Store desiccated below -18°C. Stable for 3 weeks at room temperature. For long-term storage, 2-8°C is also cited. |

| Storage of Stock Solution | Upon reconstitution, store at 4°C for 2-7 days. For future use, store below -18°C. Another source suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent degradation. It is recommended to aliquot the stock solution into single-use volumes. |

| Carrier Protein | For long-term storage of dilute solutions, consider adding a carrier protein (e.g., 0.1% HSA or BSA) to prevent adsorption to storage vessel walls. |

Experimental Protocols

Preparation of a 1 mg/mL this compound Acetate Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution, which can be further diluted to desired working concentrations.

Materials:

-

This compound acetate (lyophilized powder)

-

Sterile, deionized water or sterile PBS

-

Sterile, conical polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Pre-equilibration: Allow the vial of lyophilized this compound acetate to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

-

Reconstitution:

-

Carefully open the vial.

-

Using a calibrated micropipette, add the appropriate volume of sterile water or PBS to the vial to achieve a 1 mg/mL concentration. For example, to a vial containing 1 mg of this compound acetate, add 1 mL of solvent.

-

Gently swirl the vial to dissolve the powder. If necessary, vortex briefly at a low speed. For PBS, sonication may be required to achieve a clear solution.

-

-

Sterilization (for cell-based assays): If the initial solvent was not sterile or if there is a risk of contamination, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.

-

Aliquoting: Dispense the stock solution into single-use, sterile polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

-

Storage:

-

For short-term use (2-7 days), store the aliquots at 4°C.

-

For long-term storage, store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).

-

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound acetate stock solutions.

Mechanism of Action and Signaling Pathway

This compound acetate acts as an agonist at the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. Binding of this compound acetate to the GnRHR initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in increased intracellular calcium levels and activation of protein kinase C (PKC), which in turn activates downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately regulating gonadotropin gene transcription and secretion.

GnRH Receptor Signaling Pathway

Caption: GnRH receptor signaling pathway activated by this compound acetate.

References